molecular formula C7H9NS3 B2875068 methyl N-(2-thienylmethyl)carbamodithioate CAS No. 328288-84-2

methyl N-(2-thienylmethyl)carbamodithioate

Cat. No.: B2875068
CAS No.: 328288-84-2
M. Wt: 203.34
InChI Key: OKQRLICNBQOAJD-UHFFFAOYSA-N
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Description

Methyl N-(2-thienylmethyl)carbamodithioate is a chemical compound with the molecular formula C7H9NS3 . It is listed in various chemical databases, indicating its relevance in the field of chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly provided in the search results .

Scientific Research Applications

Polymer Solar Cells

One notable application is in the field of materials science, where similar thiophene-based compounds are used in the development of polymer solar cells. For instance, thiophene derivatives are incorporated into ternary blend polymer solar cells to serve as electron-cascade acceptors. This strategy enhances the power conversion efficiency of the cells by providing a bridging role between other materials, thus facilitating efficient charge transfer and improving overall device performance (Cheng, Li, & Zhan, 2014).

Antimalarial Agents

In medicinal chemistry, thiophene-based compounds have been explored for their potential antimalarial properties. Specific derivatives have shown activity against Plasmodium berghei infected mice, highlighting the potential of thiophene-containing compounds in the development of new antimalarial agents. However, the enhancement in activity is accompanied by increased toxicity, indicating a critical area for further optimization (Klayman, Scovill, Bartosevich, & Bruce, 1983).

Antitumor Activity

Research into thiophene-carbonyl compounds has also identified potential antitumor agents. Studies on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate, for example, have shown activity against various types of leukemia and carcinoma, underscoring the versatility of thiophene derivatives in oncological research. The observed effectiveness, coupled with low toxicity, suggests these compounds as promising candidates for clinical applications (Atassi & Tagnon, 1975).

Metal Organic Frameworks (MOFs)

Additionally, thiophene-based compounds have been utilized in the synthesis of metal-organic frameworks (MOFs) acting as heterogeneous catalysts. These catalysts have shown efficacy in the selective N-methylation of aromatic primary amines, demonstrating the utility of thiophene derivatives in facilitating environmentally friendly and efficient chemical reactions (Dhakshinamoorthy, Álvaro, & García, 2010).

Electrochromic Polymers

The synthesis and study of thiophene-based electrochromic polymers reveal their potential for applications in smart materials. These polymers exhibit multicolor electrochromic behavior, which could be utilized in the development of advanced display technologies and smart windows, demonstrating the broad applicability of thiophene derivatives in materials science (Reddinger, Sotzing, & Reynolds, 1996).

Properties

IUPAC Name

methyl N-(thiophen-2-ylmethyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQRLICNBQOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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